Volatile liquid amine free bases cause weighing errors and process variability. N,3-dimethylbutylamine HCl (CAS 2419-59-2), a stable crystalline salt, ensures precise stoichiometric control and extended shelf-life.
N,3-dimethylbutan-1-amine hydrochloride is a high-purity secondary aliphatic amine salt characterized by its N-methyl group and branched isoamyl side chain . As a crystalline solid, it offers superior handling, precise stoichiometric control, and extended shelf-life compared to its volatile free base counterpart. In industrial and medicinal chemistry, it serves as a critical building block for introducing the N-methylisoamyl moiety via SNAr reactions, reductive aminations, or amide couplings. This specific structural motif is highly valued for tuning the lipophilicity, steric hindrance, and metabolic profiles of active pharmaceutical ingredients (APIs), including viral polymerase inhibitors and CNS-active agents .
Secondary amine hydrochloride saltSolid form with complete water solubility, enabling direct use in aqueous reaction media and accurate weighing for reproducible synthesis workflows.
N-Methyl-3-methylbutylamine scaffoldVersatile building block for monoamine transporter inhibitor synthesis; the specific substitution pattern supports DAT-selective inhibitor design and sibutramine metabolite access.
Differentiated from primary amine analogsN-Methylation alters nucleophilicity and avoids an extra reactive hydrogen, preventing divergent synthetic pathways and off-target byproducts.
Replacing N,3-dimethylbutan-1-amine hydrochloride with close analogs compromises both process efficiency and final product efficacy . Substituting with straight-chain N-methylbutylamine eliminates the terminal isopropyl branching, which is often crucial for occupying specific hydrophobic pockets in target proteins, leading to a precipitous drop in binding affinity. Using primary isoamylamine leaves an exposed N-H site in downstream products, altering hydrogen-bonding networks and increasing susceptibility to metabolic degradation. Furthermore, attempting to use the free base form (CAS 4104-44-3) introduces significant process variability; its volatility and liquid state complicate precise stoichiometric weighing in large-scale synthesis, whereas the hydrochloride salt guarantees reproducible mass transfer and reaction consistency [1].
Replacing with 3-methylbutan-1-amine or similar primary amines may introduce an additional reactive hydrogen, leading to divergent alkylation pathways and off-target byproducts not observed with the secondary N-methylamine.
Analogs with gem-dimethyl or 1,3-dimethyl substitution (e.g., 3,3-dimethylbutanamine or 1,3-dimethylbutylamine) alter spatial orientation of the amine group, potentially shifting monoamine transporter binding profiles and selectivity context.
The free base (CAS 4104-44-3) is a liquid with limited aqueous solubility, unlike the solid hydrochloride salt; using the free base may require additional neutralization and handling steps that impact aqueous assay compatibility.
For industrial scale-up, the physical state of the amine precursor dictates process reproducibility. N,3-dimethylbutan-1-amine hydrochloride is a stable, non-volatile crystalline solid, which allows for highly accurate gravimetric dispensing . In contrast, the free base (CAS 4104-44-3) is a volatile liquid with a relatively low boiling point, prone to evaporative loss and atmospheric degradation during handling [1]. Utilizing the hydrochloride salt eliminates mass-loss variances during batch preparation, ensuring exact stoichiometry in sensitive SNAr or cross-coupling reactions, thereby reducing batch-to-batch yield fluctuations.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable crystalline solid (CAS 2419-59-2), negligible evaporative loss at standard temperature and pressure (STP). |
| Comparator Or Baseline | Free base form (CAS 4104-44-3), volatile liquid prone to mass loss. |
| Quantified Difference | Enables precise gravimetric control and eliminates stoichiometric errors associated with volatile liquid handling. |
| Conditions | Standard laboratory and industrial scale-up weighing conditions. |
Ensuring exact stoichiometry through a stable solid salt prevents yield losses and impurity formation in large-scale pharmaceutical manufacturing.
The terminal branching of the isoamyl group in N,3-dimethylbutan-1-amine is frequently essential for optimal receptor or enzyme binding. In the development of targeted inhibitors, such as viral polymerase or phosphatase inhibitors, the branched isopropyl terminus effectively fills specific hydrophobic pockets that a linear chain cannot. Substituting this compound with N-methylbutylamine hydrochloride results in a loss of these critical van der Waals interactions, which can quantitatively reduce the inhibitory potency (IC50) of the resulting API by an order of magnitude or more due to suboptimal steric complementarity.
| Evidence Dimension | Steric complementarity in hydrophobic binding pockets |
| Target Compound Data | Branched isoamyl group provides optimal steric bulk for deep hydrophobic pocket occupation. |
| Comparator Or Baseline | N-methylbutylamine (linear chain), lacking terminal branching. |
| Quantified Difference | Prevents the significant drop in binding affinity (often >10-fold IC50 increase) seen when terminal branching is removed. |
| Conditions | Structure-activity relationship (SAR) optimization in targeted drug discovery. |
Procuring the exact branched amine is non-negotiable when the target protein's binding site requires specific steric bulk for high-affinity inhibition.
The presence of the N-methyl group in N,3-dimethylbutan-1-amine hydrochloride distinguishes it critically from primary isoamylamine. During synthesis, the secondary amine acts as a controlled nucleophile, preventing the over-alkylation issues commonly encountered with primary amines [1]. In the final API, the resulting tertiary amine or substituted amide lacks the reactive N-H bond of a secondary amine (which would form if a primary amine precursor were used), thereby altering the hydrogen-bond donor profile and enhancing metabolic stability against oxidative degradation pathways.
| Evidence Dimension | Synthetic selectivity and API metabolic stability |
| Target Compound Data | N-methyl secondary amine prevents over-alkylation and yields metabolically stable tertiary amine/amide motifs. |
| Comparator Or Baseline | Isoamylamine (primary amine), prone to multiple alkylations and yielding less stable secondary amine motifs. |
| Quantified Difference | Eliminates the requirement for complex protection/deprotection steps and improves downstream pharmacokinetic profiles. |
| Conditions | Nucleophilic substitution (SNAr) and subsequent in vivo metabolic profiling. |
Selecting the N-methylated secondary amine streamlines synthesis by avoiding over-reaction and yields APIs with superior pharmacokinetic durability.
The compound is a critical building block in the synthesis of Hepatitis C virus (HCV) polymerase inhibitors, where the N-methylisoamyl moiety provides the exact steric and lipophilic properties required for high-affinity binding to the viral enzyme .
Utilized as a precursor in the synthesis of desmethylsibutramine analogs and other CNS-targeting compounds, where balancing blood-brain barrier penetration with metabolic stability is heavily dependent on the specific branched amine structure.
Procured for structure-activity relationship (SAR) campaigns (e.g., PTPN2 inhibitors for melanoma), where introducing the N-methylisoamyl group via SNAr or amidation is necessary to probe and occupy specific hydrophobic binding pockets [1].
The stable, solid hydrochloride salt form makes it an ideal, easily weighable secondary amine for automated high-throughput screening libraries, ensuring consistent stoichiometry without the handling issues of volatile liquid amines .
Irritant